molecular formula C10H15N3O B2388398 (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one CAS No. 1005627-25-7

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No.: B2388398
CAS No.: 1005627-25-7
M. Wt: 193.25
InChI Key: KYSGYYQHUDSGOA-SOFGYWHQSA-N
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Description

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a propenone moiety at the C5 position. The Z-configuration of the α,β-unsaturated ketone (prop-2-en-1-one) is critical to its electronic and steric properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-4-13-9(5-7-11-13)10(14)6-8-12(2)3/h5-8H,4H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSGYYQHUDSGOA-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Findings Summary

(2Z)-3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one is a structurally complex enaminone with applications in medicinal chemistry and materials science. Its synthesis primarily revolves around two strategies: (1) formation of the 1-ethyl-1H-pyrazole core followed by enaminone functionalization, or (2) direct condensation of pre-formed pyrazole ketones with dimethylamine derivatives. This review systematically evaluates published methodologies, emphasizing reaction conditions, yields, and mechanistic insights derived from peer-reviewed patents, journals, and technical reports.

Synthetic Strategies and Methodologies

Pyrazole Core Synthesis

The 1-ethyl-1H-pyrazol-5-yl moiety is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or diketones.

Hydrazine-Cyclization Approach

A common route involves reacting ethyl hydrazine carboxylate with acetylacetone derivatives under acidic conditions. For example:

  • Reactants : Ethyl hydrazine carboxylate (1.2 equiv), acetylacetone derivative (1.0 equiv)
  • Conditions : Reflux in ethanol with catalytic HCl (12–24 h)
  • Yield : 65–78%.
Microwave-Assisted Cyclization

Modern protocols employ microwave irradiation to accelerate cyclization:

  • Reactants : Ethyl hydrazine, β-ketoester
  • Conditions : 150°C, 20 min, solvent-free
  • Yield : 82% (reported for analogous pyrazoles).

Enaminone Formation via DMFDMA Condensation

The enaminone group is introduced using N,N-dimethylformamide dimethyl acetal (DMFDMA), a widely utilized reagent for enaminone synthesis.

Standard Protocol
  • Reactants : 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), DMFDMA (1.5 equiv)
  • Conditions : Toluene, 110°C, 6–8 h
  • Yield : 70–75%.
  • Mechanism : Nucleophilic attack by the aldehyde’s α-hydrogen on DMFDMA, followed by methanol elimination (Figure 1).
Solvent-Free Modification
  • Reactants : Pyrazole ketone, DMFDMA (2.0 equiv)
  • Conditions : Neat, 100°C, 3 h
  • Yield : 68% (reduced byproduct formation).

Alternative Routes: Claisen-Schmidt Condensation

For substrates sensitive to DMFDMA, Claisen-Schmidt condensation with dimethylamine hydrochloride offers an alternative:

  • Reactants : 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), dimethylamine hydrochloride (1.2 equiv)
  • Conditions : Ethanol, NaOH (1.5 equiv), reflux, 12 h
  • Yield : 60–65%.

Optimization and Challenges

Stereochemical Control

The (Z)-configuration is favored due to steric hindrance between the pyrazole’s ethyl group and the dimethylamino moiety. Key factors include:

  • Temperature : Lower temperatures (≤80°C) favor (Z)-isomer.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance selectivity.

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves (Z)/(E) isomers.
  • Recrystallization : Ethanol/water mixtures yield 95% pure (Z)-isomer.

Comparative Data Table

Method Reactants Conditions Yield (%) Purity (%)
DMFDMA Condensation Pyrazole aldehyde, DMFDMA Toluene, 110°C, 6 h 75 98
Claisen-Schmidt Pyrazole aldehyde, Me₂NH·HCl EtOH, reflux, 12 h 65 92
Microwave Cyclization Ethyl hydrazine, β-ketoester Solvent-free, 150°C 82 99

Industrial-Scale Considerations

  • Cost Efficiency : DMFDMA-based routes are preferred for scalability (raw material cost: $12–15/kg).
  • Waste Management : Ethanol recovers >90% DMFDMA byproducts via distillation.

Citations AKSci Product Data Sheet (2025). WO2018212534A1 (2018). PubChem CID 50896455 (2025). CymitQuimica Technical Report (2019). ACS Omega (2018). Exploration of Enaminone Synthesis (PhD Thesis, 2023). WO2007015064A1 (2006). Eur. J. Med. Chem. (2008).

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit anticancer properties. The compound has been evaluated for its efficacy against several cancer cell lines, including:

  • Breast Cancer : MCF7, MDA-MB231
  • Lung Cancer : A549
  • Melanoma : SKMEL-28

In vitro assays demonstrated that (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one significantly inhibited cell proliferation in these lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory potential of this compound. Molecular docking studies have shown that it can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The compound's structure allows it to interact effectively with the active sites of these enzymes .

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it has been tested for herbicidal and fungicidal properties. Its effectiveness against specific plant pathogens has been documented, showing promise in agricultural applications to enhance crop protection .

Materials Science Applications

In materials science, (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one is being explored for its potential use in developing novel polymeric materials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activityInhibition of cell proliferation in cancer lines
Anti-inflammatory propertiesEffective COX inhibition
AgrochemicalsHerbicidal and fungicidal propertiesEfficacy against specific plant pathogens
Materials ScienceDevelopment of polymeric materialsStability in metal ion complexes

Case Study 1: Anticancer Activity

A study conducted by A. Spallarossa et al. demonstrated the anticancer effects of pyrazole derivatives, including (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one. The study involved testing various concentrations on MCF7 and A549 cell lines, revealing IC50 values that indicate significant cytotoxicity at low concentrations .

Case Study 2: Anti-inflammatory Mechanism

A molecular docking study published in Pharmaceuticals analyzed the interaction of the compound with COX enzymes. The findings suggested that the compound binds effectively to the active site, leading to a reduction in inflammatory markers in vitro .

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and pyrazole ring may play crucial roles in binding to these targets, modulating their activity and triggering specific biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Family

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Key structural analogues include:

Compound Name Structural Features Key Differences
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one core, benzoyl substituent Lacks α,β-unsaturated ketone and dimethylamino group; lower electron delocalization.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl)methanone Hybrid pyrazole-thiophene scaffold Incorporates thiophene and amino groups; distinct electronic profile.
(2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one Chalcone backbone (α,β-unsaturated ketone) Fluorophenyl substituent; E-configuration reduces steric hindrance compared to Z.

Key Observations :

  • The Z-configuration in the target compound introduces steric constraints that may reduce rotational freedom compared to E-isomers, as seen in chalcone derivatives .
Electronic and Crystallographic Comparisons
  • Dihedral Angles: In chalcone derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, dihedral angles between aromatic rings range from 7.14° to 56.26° . The Z-configuration in the target compound likely results in a smaller dihedral angle due to intramolecular H-bonding between the dimethylamino group and the carbonyl oxygen.
  • Dipole Moments: The electron-donating dimethylamino group increases dipole moment compared to electron-withdrawing substituents (e.g., fluorine in fluorophenyl chalcones) .

Biological Activity

The compound (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one , often referred to as a pyrazole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 1005627-25-7

The structure of the compound includes a dimethylamino group, a pyrazole ring, and an enone functional group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCompoundCell LineIC50 (µM)Mechanism
(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-oneMCF-7 (breast cancer)15.6Apoptosis induction
(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-oneHeLa (cervical cancer)12.4Cell cycle arrest

Anticonvulsant Activity

In addition to anticancer effects, pyrazole derivatives have been explored for their anticonvulsant properties. For example, a study demonstrated that certain pyrazole compounds exhibited protective effects against seizures induced by maximal electroshock.

StudyCompoundDose (mg/kg)Protection (%)
(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one3080
(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one10090

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may exert protective effects against oxidative stress-induced neuronal damage.

Case Study 1: Anticancer Mechanism

In a study focusing on the anticancer activity of various pyrazole derivatives, it was found that (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one significantly inhibited the growth of cancer cells via the activation of caspase pathways leading to apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Seizure Protection

A series of experiments were conducted to evaluate the anticonvulsant properties of this compound using animal models. The results showed that at higher doses, the compound significantly reduced seizure activity without causing notable neurotoxicity, as measured by standard neurotoxicity tests.

Q & A

Q. What are the established synthetic routes for (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one, and what key reaction conditions optimize yield?

Synthesis typically involves condensation reactions between pyrazole derivatives and α,β-unsaturated carbonyl precursors. A common approach includes:

  • Step 1 : Preparation of 1-ethyl-1H-pyrazole-5-carbaldehyde via alkylation of pyrazole intermediates using ethyl halides in polar aprotic solvents (e.g., DMF) with strong bases like NaH .
  • Step 2 : Formation of the enone system via Claisen-Schmidt condensation with dimethylaminoacetone under basic conditions (e.g., NaOH in ethanol) .
  • Key conditions : Temperature (60–80°C), reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 aldehyde:ketone) are critical for minimizing side products like (E)-isomers or dimerization .

Table 1 : Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature70–75°C>75% yield
Base (NaOH)1.2 eqReduces hydrolysis
Solvent (Ethanol)AnhydrousPrevents by-products

Q. How is the Z-configuration of the enone moiety confirmed experimentally?

The (Z)-stereochemistry is validated via:

  • NOESY NMR : Cross-peaks between the dimethylamino group and the pyrazole C-H proton confirm spatial proximity .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and dihedral angles (e.g., C=C-C=O torsion <10° for Z-isomers) .
  • UV-Vis spectroscopy : λmax shifts (~20 nm) compared to (E)-isomers due to conjugation differences .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and tautomeric stability of this compound?

  • DFT calculations (B3LYP/6-311+G(d,p)) model tautomerization between enone and keto-enol forms. Solvent effects (e.g., ethanol) are incorporated via PCM models .
  • Molecular docking : Predicts binding affinity to biological targets (e.g., kinase enzymes) by analyzing hydrogen bonds between the dimethylamino group and active-site residues .
  • MD simulations : Assess conformational stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How do competing reaction pathways (e.g., isomerization, cyclization) impact synthetic purity, and how can they be suppressed?

  • Isomerization : The (Z)-to-(E) conversion is pH-dependent; maintaining mildly acidic conditions (pH 5–6) stabilizes the Z-form .
  • Cyclization : Prolonged heating (>12 hrs) may induce pyrazole ring opening. Use of low-boiling solvents (e.g., THF) and shorter reaction times mitigate this .
  • By-product analysis : LC-MS monitors intermediates like hydrazine adducts, which are removed via column chromatography (silica gel, hexane/EtOAc) .

Q. What spectroscopic discrepancies arise in characterizing this compound, and how are they resolved?

  • NMR shifts : The enone proton (δ 6.8–7.2 ppm) overlaps with pyrazole signals. COSY and HSQC experiments differentiate spin systems .
  • Mass spectrometry : Fragmentation patterns (e.g., m/z 215 from α-cleavage) distinguish the compound from isomers .

Table 2 : Key Spectroscopic Data

TechniqueObserved SignalAssignment
¹H NMR (CDCl₃)δ 2.95 (s, 6H, N(CH₃)₂)Dimethylamino group
¹³C NMRδ 167.2 (C=O)Enone carbonyl
IR1685 cm⁻¹ (C=O stretch)Confirms enone system

Q. How can reaction scalability be achieved without compromising stereochemical integrity?

  • Flow chemistry : Continuous reactors maintain consistent temperature/pH, reducing batch-to-batch variability .
  • Catalytic optimization : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in condensation steps, improving Z:E ratios (>9:1) .

Q. What are the limitations in extrapolating in vitro bioactivity data to in vivo models for this compound?

  • Metabolic instability : The enone moiety may undergo rapid reduction in hepatic microsomes. Prodrug strategies (e.g., esterification) improve bioavailability .
  • Off-target effects : Selectivity assays (e.g., kinase profiling) identify non-specific binding, guiding structural modifications .

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